molecular formula C19H17N3O4S B2498825 Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-90-0

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate

Cat. No.: B2498825
CAS No.: 688355-90-0
M. Wt: 383.42
InChI Key: JSYZNSFMQNVIBL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to attach the benzodioxole group to the quinazoline core.

    Thioester Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the quinazoline core or the sulfanyl group.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for anticancer, antiviral, or antimicrobial activities.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to specific sites, while the quinazoline core could be involved in modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]acetate: Similar structure but lacks the sulfanyl group.

    Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]thioacetate: Similar structure but with a different ester group.

Uniqueness

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is unique due to the presence of both the benzodioxole and quinazoline moieties, as well as the sulfanylacetate group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further study.

Biological Activity

Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core linked to a benzodioxole moiety and a sulfanylacetate group. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors within biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit phosphodiesterases (PDE), which are critical in regulating cyclic nucleotide levels in cells .
  • Receptor Modulation : It may also modulate receptor activities, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity and Therapeutic Potential

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticancer Activity : Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Effects : The presence of the benzodioxole moiety suggests potential antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial strains, indicating a possible avenue for further exploration in antibiotic development.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Experimental Data

StudyFindings
Study on Anticancer ActivityDemonstrated that quinazoline derivatives can induce apoptosis in human cancer cell lines. In vitro assays showed IC50 values in the micromolar range.
Antimicrobial TestingRelated compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory ResearchCompounds were shown to reduce levels of TNF-alpha and IL-6 in cell culture models, suggesting potential for treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-24-17(23)10-27-19-21-14-6-4-3-5-13(14)18(22-19)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZNSFMQNVIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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